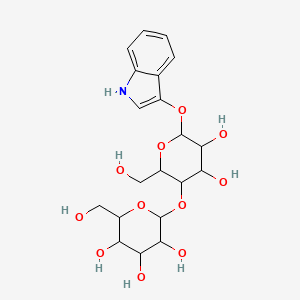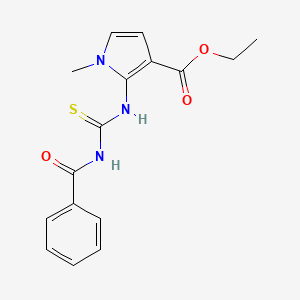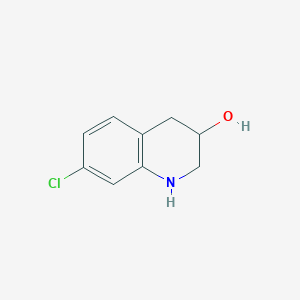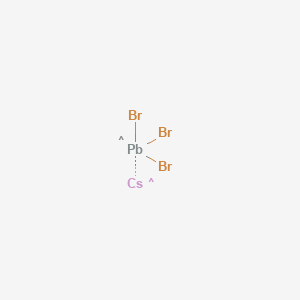
3-Indolyl-b-D-cellobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Indolyl-b-D-cellobioside is a versatile compound extensively employed within the biomedical industry. It serves as a fundamental substrate for investigating intricate drug delivery systems and efficacious therapeutic interventions for diverse ailments. The compound’s molecular formula is C20H27NO11, and it has a molecular weight of 457.43 g/mol. Its structure includes an indole moiety linked to a cellobiose unit, making it a unique and valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl-b-D-cellobioside typically involves the glycosylation of an indole derivative with a cellobiose moiety. This process can be achieved through various glycosylation techniques, including the use of glycosyl donors and acceptors under acidic or basic conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates.
Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may involve the use of biocatalysts or chemical catalysts to facilitate the glycosylation reaction. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
化学反应分析
Types of Reactions: 3-Indolyl-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
3-Indolyl-b-D-cellobioside has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell and tissue staining to detect specific enzymatic activities.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic interventions for cancer, neurodegenerative disorders, and microbial infections.
Industry: Utilized in food testing, environmental testing, and diagnostics as a fluorogenic and chromogenic substrate
作用机制
The mechanism of action of 3-Indolyl-b-D-cellobioside involves its hydrolysis by specific glycosidase enzymes. The compound serves as a substrate for these enzymes, which cleave the glycosidic bond to release the indole moiety. This enzymatic activity can be detected using fluorogenic or chromogenic assays, making it a valuable tool for studying enzyme kinetics and activity .
相似化合物的比较
5-Bromo-4-Chloro-3-Indolyl β-D-Glucoside (X-Gluc): Used as a chromogenic substrate for β-glucosidase.
4-Methylumbelliferyl β-D-Cellobioside (4-MUCB): A fluorogenic substrate for studying cellulase activity.
Resorufin-β-D-Cellobioside (Res-CB): Another fluorogenic substrate for cellulase assays
Uniqueness: 3-Indolyl-b-D-cellobioside is unique due to its dual functionality as both a fluorogenic and chromogenic substrate. This versatility allows it to be used in a wide range of applications, from enzymatic assays to diagnostic testing. Its ability to serve as a substrate for multiple glycosidase enzymes further enhances its utility in scientific research .
属性
分子式 |
C20H27NO11 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2 |
InChI 键 |
NILXSYFURRCVRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)


![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)




![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)

